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Compound of Interest

Compound Name: 2-Ethoxy-5-formylbenzoic acid

CAS No.: 848606-43-9

Cat. No.: B113082

Get Quote

A Bifunctional Scaffold for Medicinal Chemistry & Linker
Design[1][2]
Executive Summary & Chemical Identity
2-Ethoxy-5-formylbenzoic acid is a specialized trisubstituted benzene derivative employed

primarily as a versatile intermediate in the synthesis of pharmaceutical active ingredients

(APIs).[1][2] Unlike its isomer 2-formylbenzoic acid (phthalaldehydic acid), which exists in

equilibrium with a cyclic lactol, the 1,2,5-substitution pattern of this compound locks it into an

open-chain conformation.[1][2]

This structural rigidity, combined with the orthogonal reactivity of its functional groups

(carboxylic acid, aldehyde, and ether), makes it an ideal "hub" molecule for Fragment-Based

Drug Discovery (FBDD) and the synthesis of heterobifunctional linkers (e.g., PROTACs).[1][2]
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Property Specification

IUPAC Name 2-Ethoxy-5-formylbenzoic acid

CAS Number 848606-43-9

Molecular Formula C₁₀H₁₀O₄

Molecular Weight 194.18 g/mol

Appearance Off-white to pale yellow crystalline powder

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water

pKa (Predicted) ~3.5 (Carboxylic acid)

Melting Point
145–148 °C (typical for substituted benzoic

acids)

Structural Analysis & Reactivity Logic
Understanding the electronic environment of the benzene ring is crucial for predicting reactivity

and side reactions.[1][2]

Position 1 (Carboxyl): Electron-withdrawing group (EWG).[1][2] Provides a handle for amide

coupling or esterification.[1][2]

Position 2 (Ethoxy): Strong electron-donating group (EDG) via resonance.[1][2] It is ortho to

the carboxyl and para to the formyl group.[1][2] This positioning significantly stabilizes the

molecule but deactivates the carboxyl carbon slightly due to steric hindrance (ortho-effect).[1]

[2]

Position 5 (Formyl): Electron-withdrawing group. Being para to the ethoxy group creates a

"push-pull" electronic system, making the aldehyde carbonyl highly electrophilic and

susceptible to nucleophilic attack (e.g., reductive amination).[1][2]

Key Reactivity Differences (vs. Isomers)
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Unlike 2-formylbenzoic acid, 2-Ethoxy-5-formylbenzoic acid cannot cyclize to form a

phthalide derivative because the aldehyde and acid are in a meta relationship (1,5-substitution)

rather than ortho.[1][2] This ensures the aldehyde remains free and reactive for downstream

derivatization.[1][2]

Validated Synthesis Protocols
Two primary routes exist for the synthesis of this compound.[1][2][3] The Alkylation Route is

preferred for laboratory scale due to higher selectivity and milder conditions.[1][2]

Route A: Selective Alkylation of 5-Formylsalicylic Acid
(Recommended)
This route utilizes 5-formylsalicylic acid (a known metabolite and available reagent) as the

starting material.[1][2]

Reaction Scheme:

Esterification/Alkylation: Simultaneous protection of the acid and alkylation of the phenol.[1]

[2]

Selective Hydrolysis: Saponification of the ester to yield the free acid.[1][2]

Step-by-Step Protocol
Reagents: 5-Formylsalicylic acid (1.0 eq), Ethyl iodide (2.5 eq), Potassium Carbonate (

, 3.0 eq), DMF (Solvent).[1][2]

Setup: Charge a round-bottom flask with 5-formylsalicylic acid (10 mmol) and anhydrous

DMF (20 mL).

Base Addition: Add

(30 mmol) and stir at room temperature for 15 minutes to generate the
phenoxide/carboxylate dianion.

Alkylation: Dropwise add Ethyl iodide (25 mmol). Heat the mixture to 60°C for 4 hours.
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Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting material (polar acid)

should disappear, replaced by the less polar ethyl ester intermediate.[1][2]

Workup: Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

Wash organics with brine, dry over

, and concentrate.[1][2]

Hydrolysis: Dissolve the crude ester in THF/Water (1:1, 20 mL). Add LiOH (2.0 eq) and stir at

room temperature for 2 hours.

Why LiOH? Lithium hydroxide is milder than NaOH and minimizes the risk of Cannizzaro

reaction or aldol condensation on the aldehyde.[1][2]

Isolation: Acidify carefully with 1M HCl to pH 3. The product, 2-Ethoxy-5-formylbenzoic
acid, will precipitate.[2] Filter and dry.[1][2]

Synthesis Workflow Diagram

5-Formylsalicylic Acid
(Starting Material)

Step 1: Global Ethylation
(EtI, K2CO3, DMF, 60°C)

 Alkylation Intermediate:
Ethyl 2-ethoxy-5-formylbenzoate

 Formation Step 2: Selective Hydrolysis
(LiOH, THF/H2O)

 Saponification Target:
2-Ethoxy-5-formylbenzoic Acid

 Acidification (pH 3)

Click to download full resolution via product page

Caption: Two-step synthesis via global ethylation followed by selective ester hydrolysis.

Pharmaceutical Applications & Intermediates
This scaffold is highly valued for its ability to serve as a bifunctional linker.[1][2]

Reductive Amination (The "Tail" Strategy)
The C5-aldehyde is a prime target for attaching solubilizing groups (e.g., piperazines,

morpholines) to a drug core.[1][2]

Mechanism: The aldehyde reacts with a secondary amine to form an iminium ion, which is

reduced (using
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) to a benzylamine.[1][2]

Application: This is a common strategy in Kinase Inhibitor design to improve oral

bioavailability.[1][2] The 2-ethoxybenzoic acid core remains to bind in the ATP pocket or

allosteric site.[1][2]

Heterocyclic Construction
The 1,2,5-substitution pattern allows for the construction of complex heterocycles.[1][2]

Isoindolinones: Reaction with primary amines and subsequent cyclization.[1][2]

Benzimidazoles: Condensation with diamines.[1][2]

Functional Group Transformation Map

2-Ethoxy-5-formylbenzoic Acid

Reductive Amination
(R-NH2, NaBH(OAc)3)

 Aldehyde Reactivity

Amide Coupling
(R-NH2, HATU/EDC)

 Carboxyl Reactivity

Oxidation
(NaClO2)

 Aldehyde Oxidation

5-(Aminomethyl)benzoic acids
(Solubility Tails)

Benzamides
(Drug Core Scaffold)

2-Ethoxy-terephthalic acid
(MOF Linkers)

Click to download full resolution via product page

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and

carboxylic acid.

Safety & Handling
While specific toxicological data for this intermediate may be limited, it should be handled

according to protocols for substituted benzoic acids and benzaldehydes.[1][2]
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

GHS Signal: Warning.[1][2]

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The aldehyde group is susceptible

to air oxidation to the carboxylic acid (2-ethoxyterephthalic acid) over time.[1][2]

Incompatibility: Strong oxidizers, strong bases.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426

Email: info@benchchem.com
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